N-benzyl-4-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}benzamide
Description
“N-benzyl-4-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}benzamide” is a chemical compound with the molecular formula C28H24N2O4 . It has an average mass of 452.501 Da and a monoisotopic mass of 452.173615 Da .
Synthesis Analysis
The synthesis of benzamide derivatives, such as the compound , can be achieved through the direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide derivatives, including “this compound”, can be analyzed using X-ray diffraction (XRD) methods . These molecules are nonplanar, and their nonplanarity character varies . They form intramolecular hydrogen bonds N–H⋅⋅⋅N .Future Directions
Benzamides, including “N-benzyl-4-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}benzamide”, have considerable importance in various industries, including pharmaceuticals, paper, and plastics . They are also used as intermediate products in the synthesis of therapeutic agents . The development of green, efficient, and high-yielding synthetic methods for these compounds is a priority area of research in the pharmaceutical industry .
Properties
IUPAC Name |
N-benzyl-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c31-27(30-23-13-17-26(18-14-23)34-25-9-5-2-6-10-25)20-33-24-15-11-22(12-16-24)28(32)29-19-21-7-3-1-4-8-21/h1-18H,19-20H2,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMORCBZHBCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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